molecular formula C24H26ClN3O4 B11938704 1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-7-(2-(piperidin-2-yl)ethoxy)-2H-chromen-3-yl)urea

1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-7-(2-(piperidin-2-yl)ethoxy)-2H-chromen-3-yl)urea

Cat. No.: B11938704
M. Wt: 455.9 g/mol
InChI Key: ZXALUOVHERVPSO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-7-(2-(piperidin-2-yl)ethoxy)-2H-chromen-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-7-(2-(piperidin-2-yl)ethoxy)-2H-chromen-3-yl)urea typically involves multiple steps, including the formation of the chromen-2-one core, the introduction of the piperidine moiety, and the final urea formation. Common reagents used in these reactions include chlorinating agents, amines, and isocyanates. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-7-(2-(piperidin-2-yl)ethoxy)-2H-chromen-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-7-(2-(piperidin-2-yl)ethoxy)-2H-chromen-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(2H-chromen-3-yl)urea: A simpler analog with similar core structure but lacking the piperidine and ethoxy groups.

    1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-2H-chromen-3-yl)urea: Similar structure but without the piperidine moiety.

Uniqueness

1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-7-(2-(piperidin-2-yl)ethoxy)-2H-chromen-3-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C24H26ClN3O4

Molecular Weight

455.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[8-methyl-2-oxo-7-(2-piperidin-2-ylethoxy)chromen-3-yl]urea

InChI

InChI=1S/C24H26ClN3O4/c1-15-21(31-13-11-18-4-2-3-12-26-18)10-5-16-14-20(23(29)32-22(15)16)28-24(30)27-19-8-6-17(25)7-9-19/h5-10,14,18,26H,2-4,11-13H2,1H3,(H2,27,28,30)

InChI Key

ZXALUOVHERVPSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)NC3=CC=C(C=C3)Cl)OCCC4CCCCN4

Origin of Product

United States

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